![molecular formula C7H11N3O B13154616 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one](/img/structure/B13154616.png)
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
5-Amino-1H-pyrazole: Shares the pyrazole ring structure but differs in the position and type of substituents.
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that contributes to its pharmacological potential. The following sections delve into its biological activities, including antimicrobial, anti-inflammatory, anticancer properties, and more.
Chemical Structure and Properties
- Molecular Formula : C7H10N3O
- Molecular Weight : 138.17 g/mol
- CAS Number : 1493607-33-2
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various synthesized pyrazole compounds for their antibacterial efficacy against common pathogens. The results demonstrated promising activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing inhibition zones comparable to standard antibiotics like ampicillin and tetracycline .
Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | S. aureus | 18 | |
Compound C | Pseudomonas aeruginosa | 14 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in several studies. One notable study reported that derivatives of this compound exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µM, some compounds showed up to 85% inhibition of TNF-α compared to the standard dexamethasone .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
Compound D | 85 | 90 | 10 |
Compound E | 76 | 86 | 10 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been a major focus in recent pharmacological research. Compounds derived from the pyrazole framework have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest .
A specific study highlighted the synthesis of a series of pyrazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound F | MCF-7 (breast cancer) | 5 |
Compound G | A549 (lung cancer) | 3 |
Case Studies
Several case studies illustrate the therapeutic applications of pyrazole derivatives:
-
Case Study on Antimicrobial Efficacy :
A series of novel pyrazole compounds were tested for their antimicrobial activity against clinical isolates. The study concluded that modifications at the pyrazole ring significantly enhanced antibacterial potency, particularly against resistant strains . -
Anti-inflammatory Mechanism Exploration :
Research explored the anti-inflammatory mechanisms of pyrazole derivatives in a carrageenan-induced edema model in rats. Results indicated that these compounds reduced edema significantly, suggesting their potential as therapeutic agents for inflammatory diseases . -
Cytotoxicity Assessment :
A comprehensive study assessed the cytotoxic effects of various pyrazole derivatives on different cancer cell lines using MTT assays. The findings revealed that specific substitutions on the pyrazole ring could enhance cytotoxicity, indicating a structure-activity relationship crucial for drug development .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(2,4-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-4-9-10(2)7(5)6(11)3-8/h4H,3,8H2,1-2H3 |
InChI Key |
VEKMPXDYMYHGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)CN |
Origin of Product |
United States |
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